molecular formula C9H6F3NO2 B13040446 7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole

7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B13040446
M. Wt: 217.14 g/mol
InChI Key: JCPOJPFSNHACCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of a methoxy group at the 7th position and a trifluoromethyl group at the 2nd position on the benzoxazole ring. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of microwave irradiation, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl positions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)benzo[d]oxazole
  • 7-Methyl-2-(trifluoromethyl)benzo[d]oxazole
  • 2-(Trifluoromethyl)-1,3-benzoxazole

Comparison: Compared to its analogs, 7-Methoxy-2-(trifluoromethyl)benzo[d]oxazole exhibits unique properties due to the presence of the methoxy group. This group can influence the compound’s electronic distribution, reactivity, and biological activity. For example, the methoxy group can enhance the compound’s ability to act as a hydrogen bond acceptor, potentially increasing its binding affinity to biological targets .

Properties

Molecular Formula

C9H6F3NO2

Molecular Weight

217.14 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NO2/c1-14-6-4-2-3-5-7(6)15-8(13-5)9(10,11)12/h2-4H,1H3

InChI Key

JCPOJPFSNHACCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=N2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.